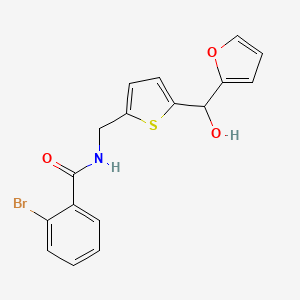

2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Description

2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene-furan moiety

Properties

IUPAC Name |

2-bromo-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMKOJBGPISTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps:

Formation of Thiophene-Furan Moiety: The thiophene-furan moiety is synthesized separately through a series of reactions involving furan and thiophene derivatives.

Coupling Reaction: The brominated benzamide is then coupled with the thiophene-furan moiety using a suitable coupling agent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

The unique structural features of 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide make it a valuable candidate for drug design. Its bromine atom and heterocyclic rings enhance its potential as a pharmacophore, which can interact with biological targets such as enzymes or receptors. This interaction may modulate their activity, making it relevant for developing new therapeutic agents.

Anticancer Activity

Compounds similar to this benzamide derivative have shown promising anticancer properties. For instance, derivatives that inhibit histone deacetylases (HDACs) are critical in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells. The combination of furan and thiophene moieties may enhance the compound's effectiveness against various cancer types by influencing its binding affinity and specificity.

Materials Science

Organic Semiconductors

The compound's unique electronic properties, derived from its structural components, position it as a candidate for developing organic semiconductors. These materials are crucial in electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune its electronic properties through chemical modifications can lead to advancements in the performance of electronic devices.

Conductive Polymers

In materials science, 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can be utilized in the synthesis of conductive polymers. The incorporation of thiophene and furan units into polymer backbones can enhance conductivity and stability, making them suitable for applications in flexible electronics and sensors .

Biological Studies

Biological Activity Investigation

The compound's potential biological activities warrant investigation into its antimicrobial and anticancer effects. Studies have suggested that compounds containing similar structural motifs exhibit significant biological activity, including antibacterial and antifungal properties. The interactions between small molecules like this compound and biological targets can provide insights into molecular mechanisms of action .

Case Studies

Several studies have explored the biological activities related to compounds structurally similar to 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide:

- Histone Deacetylase Inhibition : Research has shown that benzamide derivatives can effectively inhibit HDACs, leading to potential applications in cancer treatment.

- Antimicrobial Properties : Investigations into related compounds have revealed promising results against various microbial strains, showcasing their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(thiophen-2-ylmethyl)benzamide

- 2-bromo-N-(furan-2-ylmethyl)benzamide

- N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Uniqueness

2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a bromine atom, a benzamide moiety, and a furan-thiophene hybrid, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN2O3S |

| Molecular Weight | 404.33 g/mol |

| IUPAC Name | 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamides have shown promising results against various cancer cell lines. In vitro assays demonstrated that compounds with furan and thiophene groups can induce apoptosis in cancer cells, with IC50 values ranging from 25 to 50 μM depending on the specific structure and substituents present .

In a specific case study involving related compounds, researchers found that the introduction of a thiophene ring enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting that the structural features of 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide may similarly enhance its anticancer activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Inhibitors targeting heat shock protein 90 (Hsp90) have shown therapeutic potential in cancer treatment. The SAR studies indicate that modifications at the benzamide position can significantly affect inhibitory activity against Hsp90, with some derivatives achieving IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds containing thiophene and furan moieties are known for their antimicrobial properties. Preliminary tests suggest that 2-bromo-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide may exhibit activity against various bacterial strains, although specific data on this compound is limited. Related compounds have shown MIC values as low as 0.015 mg/mL against Staphylococcus aureus, indicating a potential for further exploration in antimicrobial applications .

Case Studies

- Anti-Cancer Efficacy : A study on structurally similar compounds demonstrated their ability to suppress tumor growth in vivo. Compounds were administered to tumor-bearing mice, resulting in significant tumor size reduction compared to controls .

- Enzyme Targeting : Research focusing on enzyme inhibition revealed that modifications in the furan-thiophene structure led to enhanced binding affinity to target proteins such as Trypanothione reductase (TryR), with IC50 values reported as low as 1.1 μM for closely related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.